molecular formula C17H14FN3O2 B6495870 N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide CAS No. 941965-66-8

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide

Cat. No. B6495870
CAS RN: 941965-66-8
M. Wt: 311.31 g/mol
InChI Key: KRDXIAKKQIDDMA-UHFFFAOYSA-N
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Description

“N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide” is a compound with the molecular formula C23H23ClN6O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine, which is a highly bioactive and multipurpose heterocyclic motif with applications in drugs, natural products, agrochemicals, material science, and organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of a metal chelation motif . A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity .


Molecular Structure Analysis

The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is a common structure in many bioactive compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 483.0 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 7 . Its topological polar surface area is 118 Ų .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Similarly, pyrimidine-derived indole ribonucleosides exhibited notable cytotoxicity in HepG2 cells and THP-1 . Non-glutamate derivatives of 4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl]benzamide show antiviral activity 4–7 times higher than the structurally similar drug pemetrexed against Newcastle disease virus (NDV) which belongs to the paramyxoviruses family .

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, making them potential candidates for the treatment of inflammatory diseases .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . They can inhibit the growth of cancer cells and induce apoptosis, the programmed cell death that is often defective in cancer cells .

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity . They can inhibit the replication of HIV, making them potential candidates for the development of new anti-HIV drugs .

Antioxidant Activity

Indole derivatives are known for their antioxidant activity . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activity . They can regulate blood glucose levels and improve insulin sensitivity, making them potential candidates for the treatment of diabetes .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, similar compounds have shown to bind into the active site of integrase (IN), a key enzyme in the HIV-1 virus life cycle . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

Future Directions

The compound and its derivatives have shown potential in the development of new hits for anti-HIV-1 agents . Therefore, future research could focus on optimizing these compounds for better efficacy and safety.

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-10-3-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDXIAKKQIDDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)F)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide

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